3-(1,1-Dioxo-1,4-dihydrobenzo[1,2,4]thiadiazin-3-yl)-4-hydroxy-1-(3-methylbutyl)-1H-quinolin-2-one
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Description
3-(1,1-Dioxo-1,4-dihydrobenzo[1,2,4]thiadiazin-3-yl)-4-hydroxy-1-(3-methylbutyl)-1H-quinolin-2-one, also known as this compound, is a useful research compound. Its molecular formula is C21H21N3O4S and its molecular weight is 411.5 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the Hepatitis C virus (HCV) RNA-dependent RNA polymerase . This enzyme plays a crucial role in the replication of the HCV virus, making it a key target for antiviral drugs .
Mode of Action
The compound potently inhibits the enzymatic activity of the HCV RNA-dependent RNA polymerase . By binding to this enzyme, the compound prevents the replication of the HCV virus within host cells .
Biochemical Pathways
The inhibition of the HCV RNA-dependent RNA polymerase disrupts the viral replication process. This leads to a decrease in the production of new virus particles, thereby limiting the spread of the virus within the host .
Result of Action
The result of the compound’s action is a significant reduction in the ability of the HCV virus to replicate within host cells . This can lead to a decrease in viral load and potentially contribute to the clearance of the virus from the host.
Biochemical Analysis
Biochemical Properties
3-(1,1-Dioxo-1,4-dihydrobenzo[1,2,4]thiadiazin-3-yl)-4-hydroxy-1-(3-methylbutyl)-1H-quinolin-2-one plays a crucial role in biochemical reactions, particularly as an inhibitor of viral RNA-dependent RNA polymerase. This compound interacts with various enzymes and proteins, including hepatitis C virus (HCV) polymerase, where it inhibits the enzymatic activity and prevents the replication of the virus . The nature of these interactions involves binding to the active site of the enzyme, thereby blocking its function and halting the viral replication process.
Cellular Effects
The effects of this compound on various types of cells are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to inhibit the replication of HCV in Huh-7 cells, a human liver cancer cell line . This inhibition is achieved through the disruption of viral RNA synthesis, leading to a decrease in viral load and an improvement in cellular health.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with viral RNA-dependent RNA polymerase. By binding to the active site of the enzyme, this compound inhibits its activity, preventing the synthesis of viral RNA. Additionally, it may also influence gene expression by modulating transcription factors and other regulatory proteins, leading to changes in cellular responses and antiviral activity .
Properties
IUPAC Name |
3-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)-4-hydroxy-1-(3-methylbutyl)quinolin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-13(2)11-12-24-16-9-5-3-7-14(16)19(25)18(21(24)26)20-22-15-8-4-6-10-17(15)29(27,28)23-20/h3-10,13,25H,11-12H2,1-2H3,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQFPIRFODWNQIO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=CC=CC=C2C(=C(C1=O)C3=NS(=O)(=O)C4=CC=CC=C4N3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.